

# BRD5018: Application Notes and Protocols for Oral Administration in Preclinical Research

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## Compound of Interest

Compound Name: BRD5018

Cat. No.: B14750839

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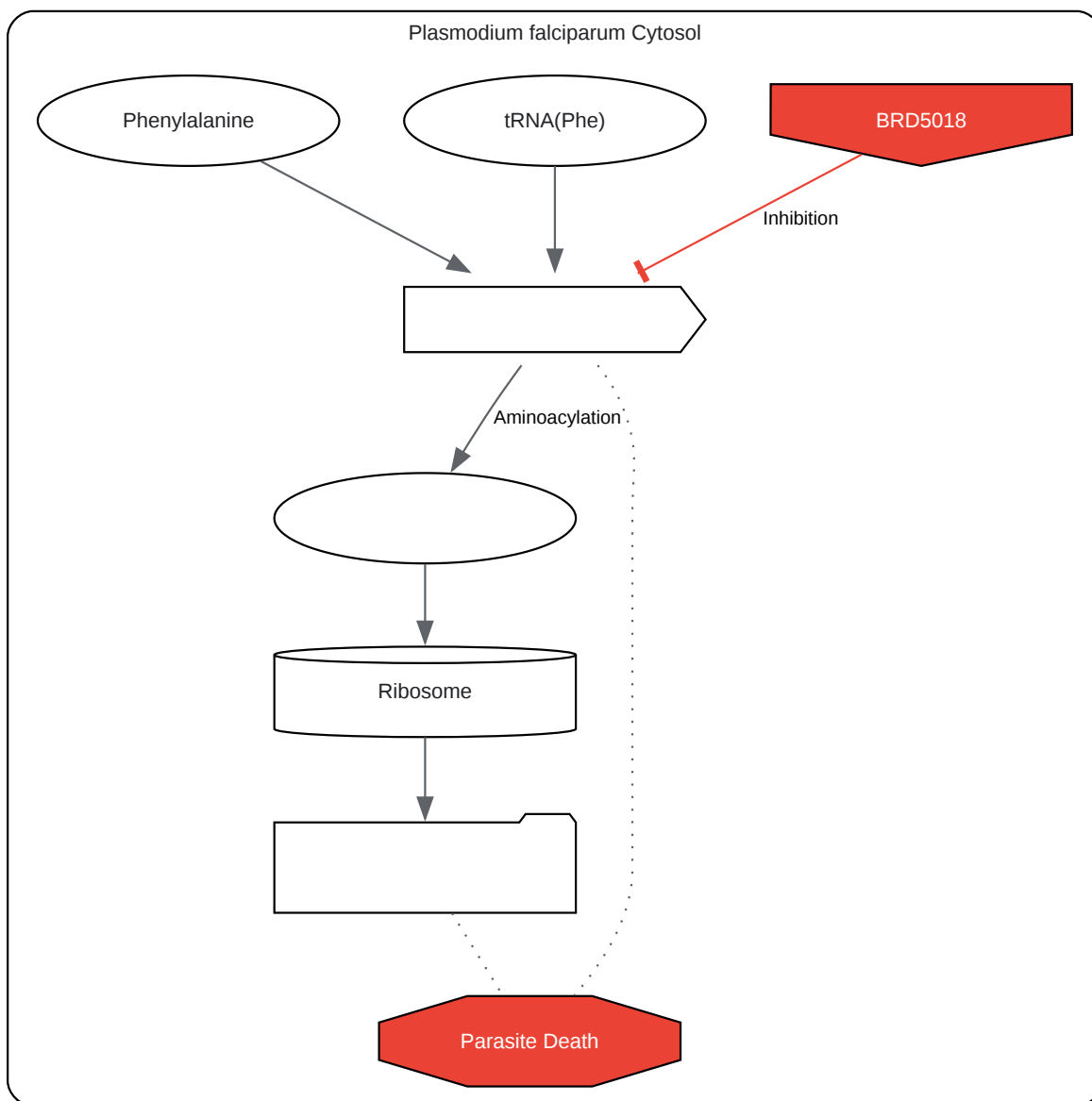
For Researchers, Scientists, and Drug Development Professionals

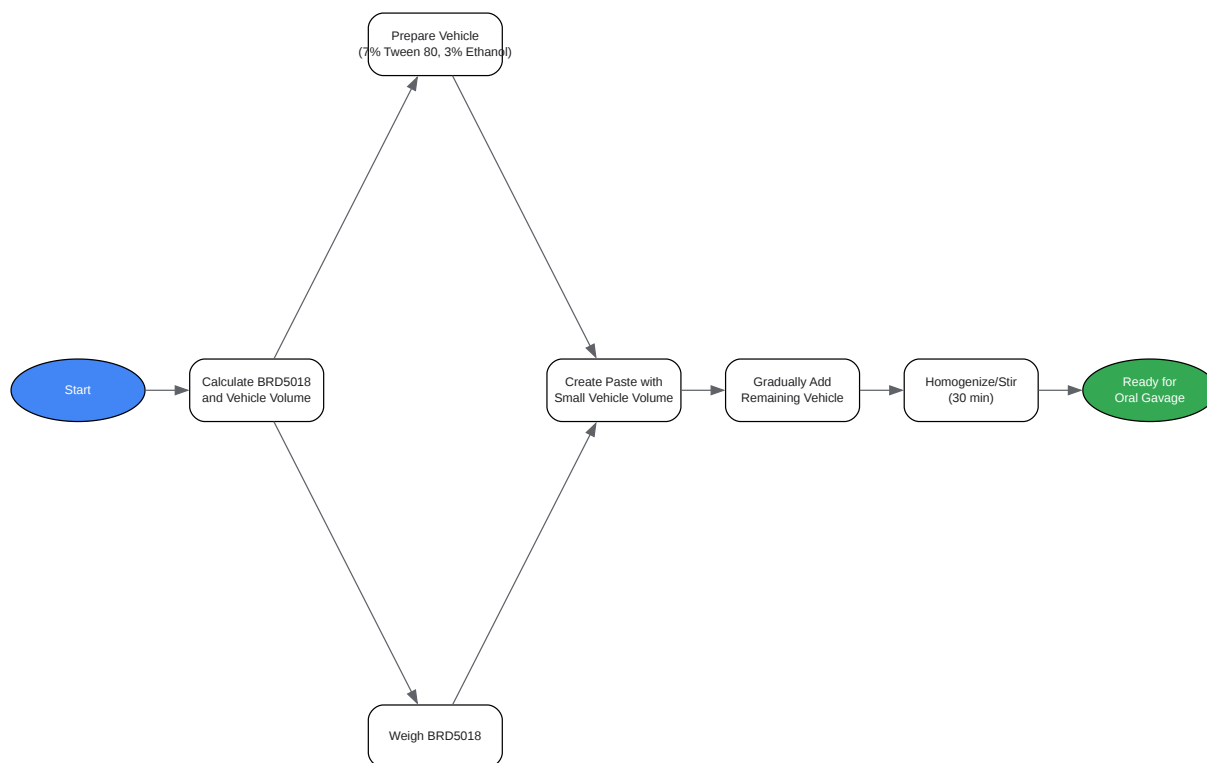
## Introduction

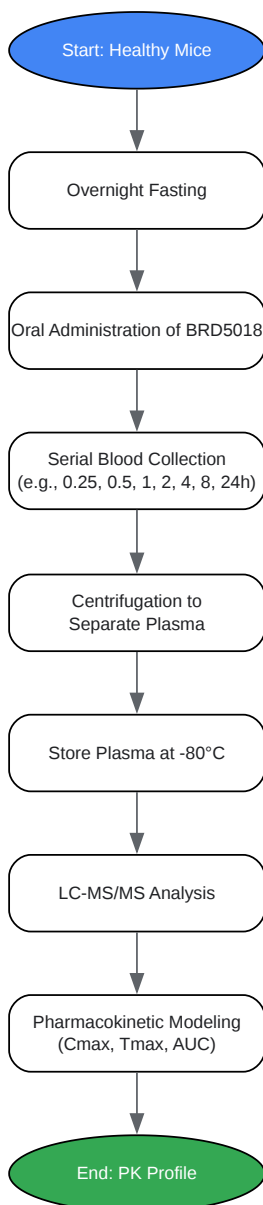
**BRD5018** is a novel bicyclic azetidine compound identified as a potent antimalarial agent with a unique mechanism of action. It demonstrates significant efficacy against multiple life stages of Plasmodium parasites, including blood, liver, and transmission stages, making it a promising candidate for further preclinical and clinical development. These application notes provide detailed protocols for the formulation and oral administration of **BRD5018** in preclinical research settings, focusing on in vivo efficacy, pharmacokinetic, and toxicity studies.

## Mechanism of Action

**BRD5018** exerts its antimalarial activity through the specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).<sup>[1][2]</sup> This enzyme is crucial for protein synthesis within the parasite. By binding to the active site of PfcPheRS, **BRD5018** prevents the charging of tRNA with phenylalanine, thereby halting protein translation and leading to parasite death. This mechanism is distinct from many current antimalarial drugs, suggesting that **BRD5018** may be effective against drug-resistant parasite strains.







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## References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mesamalaria.org [mesamalaria.org]
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